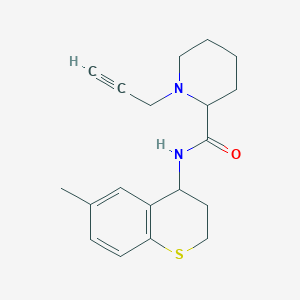![molecular formula C20H21N5O4 B2738018 methyl 2-(1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate CAS No. 887455-29-0](/img/structure/B2738018.png)
methyl 2-(1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate is an organic compound with a complex structure, integrating elements of imidazole and purine chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate generally involves a multi-step reaction sequence starting from simple precursors. Key steps may include the formation of the imidazole and purine rings through cyclization reactions under controlled conditions. Typical reagents might include amines, aldehydes, and acids, with catalysts such as palladium or copper complexes.
Industrial Production Methods: Industrial production of this compound often necessitates optimization for yield and purity. Large-scale synthesis might employ flow chemistry techniques to enhance reaction efficiency and scalability. The use of automated reactors and continuous purification systems ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate can undergo a variety of chemical reactions, including:
Oxidation: Conversion to higher oxidation states, possibly leading to ring opening or functional group transformations.
Reduction: Typically involves the reduction of ketone groups or the imidazole ring, often using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the rings, particularly involving halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium azide, organic halides
Major Products: The major products depend on the specific reactions but can include modified purine derivatives, ring-opened structures, or substituted imidazole rings.
Scientific Research Applications
Chemistry: In chemistry, methyl 2-(1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate is used as a building block for synthesizing more complex molecules. It provides a scaffold for constructing libraries of compounds for screening purposes.
Biology: Biologically, the compound is investigated for its potential as a therapeutic agent, given its structural similarity to naturally occurring nucleotides. It might interact with enzymes or receptors involved in DNA replication or repair processes.
Medicine: In medicine, research focuses on its potential antiviral, anticancer, or antimicrobial properties. The compound's ability to interact with biological macromolecules makes it a candidate for drug development.
Industry: Industrially, it may be used in the development of specialized materials, including conductive polymers or molecular sensors due to its unique electronic properties.
Mechanism of Action
Molecular Targets and Pathways: The compound likely exerts its effects through interaction with specific enzymes or receptor sites, particularly those involved in nucleotide metabolism. Its structure suggests it might inhibit enzymes like DNA polymerase or topoisomerase, crucial for DNA replication and repair.
Pathways Involved: Pathways such as the nucleotide salvage pathway or those involved in oxidative stress response may be affected. Detailed studies would involve in vitro assays and computational modeling to predict interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2,4-dioxo-1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate
Ethyl 2-(1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
Uniqueness: The uniqueness of methyl 2-(1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate lies in its specific substitution pattern on the purine and imidazole rings, which may afford distinct chemical reactivity and biological activity compared to other derivatives.
This compound's versatility in synthetic applications, coupled with its potential biological activities, underscores its significance in both fundamental research and applied sciences.
Properties
IUPAC Name |
methyl 2-(4,7,8-trimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4/c1-11-12(2)24-15-16(21-19(24)23(11)14-9-7-6-8-10-14)22(4)20(28)25(17(15)26)13(3)18(27)29-5/h6-10,13H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVNMMGFCCUMNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4)N(C(=O)N(C3=O)C(C)C(=O)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1S,5R)-6-Azabicyclo[3.2.1]octan-5-yl]methanol;hydrochloride](/img/structure/B2737942.png)
![(1R,5S)-N-benzhydryl-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2737944.png)
![(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2737945.png)
![N-allyl-3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2737947.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2,4-difluorobenzyl)oxalamide](/img/structure/B2737950.png)


![ethyl 2-[(2-{[(2-methylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B2737955.png)
amino}acetamide](/img/structure/B2737956.png)
![1'-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one](/img/structure/B2737957.png)
